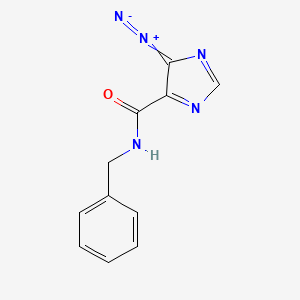
3-Hexanone, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanone, 5-phenyl- is an organic compound with the molecular formula C12H16O It is a ketone characterized by a six-carbon chain with a phenyl group attached to the fifth carbon and a carbonyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 3-hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and yield.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-hexanone. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as a solvent, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
In industrial settings, 3-Hexanone, 5-phenyl- is often produced via catalytic hydrogenation of 5-phenyl-3-hexyn-2-one. This process involves the use of a palladium catalyst on carbon and hydrogen gas under high pressure and temperature conditions. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexanone, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-phenyl-3-hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Hexanone, 5-phenyl- with sodium borohydride or lithium aluminum hydride yields 5-phenyl-3-hexanol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: 5-Phenyl-3-hexanoic acid.
Reduction: 5-Phenyl-3-hexanol.
Substitution: 5-Phenyl-3-hexanone derivatives with nitro or halogen groups.
Wissenschaftliche Forschungsanwendungen
3-Hexanone, 5-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Hexanone, 5-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The carbonyl group in the molecule can form hydrogen bonds with active sites of enzymes, affecting their catalytic activity. Additionally, the phenyl group can participate in hydrophobic interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Hexanone, 5-phenyl- can be compared with other similar compounds such as:
3-Hexanone: Lacks the phenyl group, resulting in different chemical and biological properties.
5-Phenyl-2-hexanone: The position of the carbonyl group is different, leading to variations in reactivity and applications.
5-Phenyl-3-hexanol: The alcohol derivative of 3-Hexanone, 5-phenyl-, with different physical and chemical properties.
Eigenschaften
CAS-Nummer |
80201-97-4 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
5-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
VCWZPQLAWHWVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)



